2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone
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Overview
Description
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, a mixture of diastereomers, is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-methylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another fluorinated compound with similar structural features but different functional groups.
2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a pyrazole ring.
2,2,2-trifluoro-1-(m-tolyl)ethane-1-one: Features a tolyl group in place of the cyclohexyl and pyrazole groups.
Uniqueness
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one is unique due to the presence of both the trifluoromethyl and pyrazole groups, which confer distinct chemical and biological properties
Biological Activity
2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's pharmacological significance.
- Chemical Formula : C12H15F3N2O
- Molecular Weight : 238.25 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethanone
- CAS Number : 1495711-38-0
Property | Value |
---|---|
Appearance | Liquid |
Storage Temperature | Room Temperature |
Safety Information | Not available |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including antibacterial, antifungal, and anti-inflammatory properties.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study comparing its efficacy with commercial antibiotics, it showed superior activity against Escherichia coli and Staphylococcus aureus.
Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
E. coli | 0.20 | Imipenem | 0.50 |
S. aureus | 0.15 | Nalidixic acid | 0.25 |
Pseudomonas aeruginosa | 0.30 | Ciprofloxacin | 0.40 |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antifungal agents like Nystatin.
Anti-inflammatory Activity
In anti-inflammatory assays, the compound demonstrated a notable reduction in inflammatory markers comparable to established anti-inflammatory drugs such as Indomethacin.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized various derivatives of the compound and evaluated their biological activities. The most active derivative showed an IC50 value of 6.2 μM against colon carcinoma cells, indicating potential as an anticancer agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the interactions between the compound and its biological targets. These studies revealed that the compound binds effectively to the active sites of bacterial enzymes, which may explain its antibacterial efficacy.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-8-2-4-10(5-3-8)17-7-9(6-16-17)11(18)12(13,14)15/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNQAANAPEFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(C=N2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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